Octadecyl isonicotinate
CAS No.: 103225-02-1
Cat. No.: VC20740137
Molecular Formula: C24H41NO2
Molecular Weight: 375.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103225-02-1 |
---|---|
Molecular Formula | C24H41NO2 |
Molecular Weight | 375.6 g/mol |
IUPAC Name | octadecyl pyridine-4-carboxylate |
Standard InChI | InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 |
Standard InChI Key | VXDJNEIVBJLMMZ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 |
Chemical Structure and Properties
Octadecyl isonicotinate represents a chemical compound belonging to the pyridine carboxylate ester family. The structure consists of an isonicotinic acid moiety (pyridine-4-carboxylic acid) connected via an ester bond to an octadecyl chain (18-carbon alkyl chain).
Basic Structural Components
The compound contains two primary structural components:
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Isonicotinic acid: A pyridine derivative with a carboxylic acid group at the 4-position
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Octadecyl group: A straight-chain alkyl group containing 18 carbon atoms
Physical Properties
While specific experimental data for Octadecyl isonicotinate is limited in the available search results, we can make informed predictions based on structurally similar compounds:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical state at 25°C | Waxy solid | Based on similar long-chain esters |
Melting point | Approximately 45-55°C | Estimated from similar compounds |
Solubility | Poorly soluble in water; soluble in organic solvents | Based on structural components |
Molecular formula | C₂₄H₄₁NO₂ | Derived from structure |
Molecular weight | Approximately 375.59 g/mol | Calculated from molecular formula |
Synthesis and Preparation
Direct Esterification
This approach would involve the reaction of isonicotinic acid with octadecanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, with azeotropic removal of water.
Activation Method
This method would use activating agents to convert isonicotinic acid to a more reactive intermediate:
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Conversion of isonicotinic acid to the acid chloride using thionyl chloride or oxalyl chloride
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Subsequent reaction with octadecanol in the presence of a base such as triethylamine or pyridine
Synthesis Parameters
Based on the synthetic approach described for β-nicotinamide riboside, which involves pyridine-based chemistry, the following conditions might be adapted for Octadecyl isonicotinate synthesis:
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Use of Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)
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Reaction in dry dichloromethane or other aprotic solvents
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Temperature control between 0-45°C
Comparative Analysis with Related Compounds
Comparison with Octadecyl Isocyanate
Octadecyl isocyanate (CAS: 112-96-9) shares the octadecyl chain with our target compound but contains an isocyanate (-N=C=O) functional group rather than an isonicotinate group. The physicochemical properties of Octadecyl isocyanate provide some context for understanding how long-chain compounds with different functional groups behave:
Property | Octadecyl Isocyanate | Octadecyl Isonicotinate (Predicted) |
---|---|---|
Melting point | 15-16°C | Likely higher due to pyridine ring |
Boiling point | 172-173°C/5 mmHg | Likely higher due to greater molecular weight |
Density | 0.847 g/mL at 25°C | Likely similar or slightly higher |
Solubility | Soluble in benzene, toluene | Likely similar solubility in organic solvents |
Reactivity | Highly reactive isocyanate group | Less reactive ester group |
Hazards | Respiratory sensitizer | Likely less hazardous than isocyanate |
Octadecyl isocyanate is known to be moisture-sensitive and demonstrates hazardous properties including respiratory sensitization (H334) and skin irritation (H315) .
Structural Relationship to Isonicotinic Acid Derivatives
Isonicotinic acid derivatives have significant pharmacological relevance. The most notable example is isoniazid (isonicotinic acid hydrazide), which is a first-line antitubercular agent. While Octadecyl isonicotinate would differ substantially from isoniazid due to the long alkyl chain, the presence of the isonicotinic moiety suggests potential biological activity.
Chemical Reactivity and Stability
Hydrolysis Susceptibility
As an ester, Octadecyl isonicotinate would be susceptible to hydrolysis under both acidic and basic conditions:
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Acidic hydrolysis would yield isonicotinic acid and octadecanol
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Basic hydrolysis would produce the isonicotinate anion and octadecanol
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The rate of hydrolysis would likely be slower than for shorter-chain esters due to steric hindrance
Oxidative Stability
The pyridine ring is relatively stable to oxidation, but the long alkyl chain might be susceptible to oxidative degradation, particularly at elevated temperatures or in the presence of strong oxidizing agents.
Thermal Stability
Based on data from similar compounds, Octadecyl isonicotinate would likely demonstrate:
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Good thermal stability up to approximately 200°C
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Decomposition involving both the ester bond and potential oxidation of the alkyl chain at higher temperatures
Analytical Characterization
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features:
Infrared Spectroscopy
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Strong C=O stretching band at approximately 1710-1730 cm⁻¹
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Pyridine ring vibrations at approximately 1590-1600 cm⁻¹
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C-H stretching from the alkyl chain at 2850-2950 cm⁻¹
Nuclear Magnetic Resonance
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Characteristic pyridine proton signals in ¹H NMR (δ ~8.5-9.0 ppm for α-protons)
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Methylene protons adjacent to the ester group (δ ~4.2-4.3 ppm)
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Long chain methylene and terminal methyl signals (δ ~1.2-1.4 and ~0.9 ppm respectively)
Chromatographic Analysis
For identification and purity assessment, analytical techniques similar to those used for related compounds would be applicable:
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Gas chromatography-mass spectrometry (GC-MS) with appropriate derivatization if needed
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High-performance liquid chromatography (HPLC) with UV detection
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Thin-layer chromatography (TLC) using appropriate solvent systems
The GC-MS analysis techniques referenced for related compounds could be adapted for Octadecyl isonicotinate characterization .
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